Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride is a synthetic organic compound belonging to the piperidine class. This compound is characterized by the presence of a methoxy group at the third position and a methyl group at the fourth position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypiperidine and 4-methylpiperidine.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often catalyzed by a strong acid or base.
Introduction of Functional Groups: The methoxy and methyl groups are introduced through selective alkylation reactions. Common reagents for these reactions include methyl iodide and methanol.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4S)-4-methoxyoxolan-3-amine hydrochloride
- Rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride
- Rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride
Uniqueness
Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it valuable for specific research applications.
Properties
IUPAC Name |
(3R,4S)-3-methoxy-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORXTSKSCEPHH-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-73-7 |
Source
|
Record name | rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.